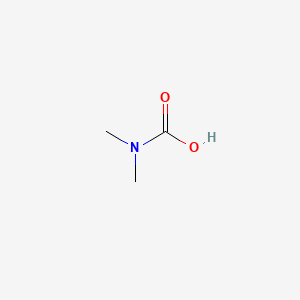

Dimethylcarbamic acid

描述

Dimethylcarbamic acid, also known as N,N-dimethylcarbamic acid, is an organic compound with the molecular formula C3H7NO2. It is a derivative of carbamic acid, where both hydrogen atoms on the nitrogen are replaced by methyl groups. This compound is of interest due to its various applications in chemical synthesis and industrial processes .

准备方法

Synthetic Routes and Reaction Conditions: Dimethylcarbamic acid can be synthesized through several methods. One common route involves the reaction of dimethylamine with carbon dioxide under controlled conditions. This reaction typically requires a catalyst and is carried out under pressure to facilitate the formation of the carbamic acid derivative.

Industrial Production Methods: In industrial settings, this compound is often produced as an intermediate in the synthesis of other chemicals. The production process involves the reaction of dimethylamine with phosgene, followed by hydrolysis to yield this compound. This method is efficient and allows for the large-scale production of the compound .

化学反应分析

Types of Reactions: Dimethylcarbamic acid undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form dimethylcarbamate.

Reduction: Reduction reactions can convert it back to dimethylamine.

Substitution: It can participate in substitution reactions where the carbamic acid group is replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride are used.

Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.

Major Products Formed:

Oxidation: Dimethylcarbamate.

Reduction: Dimethylamine.

Substitution: Various substituted carbamates depending on the reagents used.

科学研究应用

Chemical Synthesis

Dimethylcarbamic acid as a precursor:

- Carbamate Derivatives: this compound is primarily utilized as a starting material for synthesizing carbamate derivatives. These derivatives are significant in various fields, including agrochemicals and pharmaceuticals. The reaction of this compound with alcohols or phenols leads to the formation of dimethyl carbamates, which exhibit biological activity and are used as pesticides and herbicides .

Table 1: Common Carbamate Derivatives from this compound

| Carbamate Derivative | Application Area |

|---|---|

| Methyl carbamate | Pesticides |

| Ethyl carbamate | Pharmaceuticals |

| Isopropyl carbamate | Industrial chemicals |

Biological Applications

Neuroprotective Agents:

Recent studies have highlighted the potential of this compound derivatives in developing neuroprotective agents. For instance, a derivative known as SP-04 has been synthesized to inhibit acetylcholinesterase activity, which is crucial for treating neurodegenerative diseases like Alzheimer’s disease. This compound not only increases acetylcholine levels but also exhibits antioxidant properties, offering protection against neurotoxicity .

Table 2: Biological Activities of this compound Derivatives

| Compound | Biological Activity | Mechanism of Action |

|---|---|---|

| SP-04 | Neuroprotection against Aβ1-42 toxicity | Inhibition of acetylcholinesterase |

| SP-04m | Antioxidant effects | Reduces oxidative stress in neuronal cells |

Industrial Applications

Polymer Production:

this compound is also employed in the synthesis of polymers and resins. Its ability to act as an intermediate allows for the creation of materials with tailored properties suitable for various industrial applications.

Environmental Considerations

The use of this compound and its derivatives in pesticides raises concerns regarding their environmental impact due to potential neurotoxic effects on non-target organisms, including humans. Therefore, research is ongoing to evaluate safer alternatives and mitigate risks associated with their application.

Case Study 1: Neuroprotective Efficacy

A study conducted on the compound SP-04 demonstrated its effectiveness in increasing acetylcholine levels in vitro and in vivo models. The results indicated a significant reduction in neurotoxicity associated with amyloid-beta peptides, suggesting its potential as a therapeutic agent for Alzheimer’s disease .

Case Study 2: Pesticidal Activity

Research evaluating the efficacy of this compound-derived pesticides showed that these compounds effectively target the nervous systems of pests while minimizing harm to beneficial insects when applied at recommended concentrations. This highlights the importance of careful formulation and application practices to balance efficacy with ecological safety.

作用机制

The mechanism of action of dimethylcarbamic acid involves its interaction with various molecular targets. In biological systems, it can act as an inhibitor of enzymes such as cholinesterases. This inhibition occurs through the formation of a stable carbamate-enzyme complex, which prevents the enzyme from catalyzing its normal reactions. This mechanism is particularly relevant in the context of its use in pesticides and pharmaceuticals .

相似化合物的比较

Carbamic Acid: The parent compound, which lacks the methyl groups on the nitrogen.

Methylcarbamic Acid: A derivative with one methyl group on the nitrogen.

Ethylcarbamic Acid: A derivative with an ethyl group on the nitrogen.

Comparison: Dimethylcarbamic acid is unique due to its two methyl groups, which confer different chemical properties compared to its analogs. For instance, it has a higher steric hindrance and different reactivity patterns. This makes it more suitable for specific applications, such as in the synthesis of certain pharmaceuticals and pesticides .

生物活性

Dimethylcarbamic acid, a compound with significant biological implications, has been studied for its various activities, particularly in relation to neuroprotection and genotoxicity. This article delves into its biological activity, supported by case studies and research findings.

This compound is a carbamate compound with the formula . It is structurally characterized by the presence of two methyl groups attached to the nitrogen atom of the carbamic acid moiety. This structure contributes to its reactivity and biological interactions.

Biological Activity Overview

1. Neuroprotective Effects:

Recent studies have highlighted the potential neuroprotective properties of derivatives of this compound. For instance, a compound known as SP-04, which is a derivative of this compound, has shown promising results in protecting neuronal cells against amyloid-beta (Aβ1-42) toxicity, a hallmark of Alzheimer's disease (AD) . SP-04 inhibits acetylcholinesterase (AchE) activity, leading to increased acetylcholine levels, which is crucial for cognitive functions impaired in AD .

2. Genotoxicity and Carcinogenicity:

this compound and its derivatives have also been studied for their genotoxic effects. Research indicates that dimethylcarbamoyl chloride, a related compound, induces DNA damage and mutations in various organisms, including bacteria and fungi . In vivo studies have demonstrated that exposure to dimethylcarbamoyl chloride can lead to carcinogenic effects in rats and hamsters, with significant incidences of nasal tumors observed following prolonged exposure .

Case Studies

Case Study 1: Neuroprotective Activity of SP-04

- Objective: To evaluate the neuroprotective effects of SP-04 against Aβ1-42 toxicity.

- Methodology: Various neuronal cell lines were treated with SP-04 and exposed to Aβ1-42.

- Findings: SP-04 exhibited significant neuroprotective effects by preventing cell death and maintaining mitochondrial function .

Case Study 2: Carcinogenic Effects in Rodents

- Objective: To assess the carcinogenic potential of dimethylcarbamoyl chloride.

- Methodology: Male Sprague-Dawley rats were exposed to 1 ppm of dimethylcarbamoyl chloride for six hours daily over several weeks.

- Findings: The study reported a 12% incidence of nasal cancer after 480 days in treated rats, indicating a strong link between exposure and tumor development .

Research Findings Summary

| Study Type | Compound | Model Organism | Key Findings |

|---|---|---|---|

| Neuroprotection | SP-04 | Neuronal cell lines | Protects against Aβ1-42 toxicity |

| Genotoxicity | Dimethylcarbamoyl chloride | Bacteria/Fungi | Induces DNA damage and mutations |

| Carcinogenicity | Dimethylcarbamoyl chloride | Rats/Hamsters | Significant tumor incidence in nasal cavity |

属性

IUPAC Name |

dimethylcarbamic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H7NO2/c1-4(2)3(5)6/h1-2H3,(H,5,6) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DWLVWMUCHSLGSU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H7NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60222928 | |

| Record name | Carbamic acid, dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60222928 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

89.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7260-94-8 | |

| Record name | N,N-Dimethylcarbamic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7260-94-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Carbamic acid, dimethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007260948 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Carbamic acid, dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60222928 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。